molecular formula C22H28N4O2 B4687764 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4687764
M. Wt: 380.5 g/mol
InChI Key: XLJSSTZQWGZNLN-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a quinazolinone core, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, where the methoxyphenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with a similar piperazine structure, used as an antihypertensive agent.

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a methoxyphenyl group and a quinazolinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-20-18(13-22(2,3)14-19(20)27)24-21(23-15)26-11-9-25(10-12-26)16-5-7-17(28-4)8-6-16/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJSSTZQWGZNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

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